Anserinone A
Description
Anserinone A is a fungal secondary metabolite belonging to the benzoquinone (BQ) family. It is primarily isolated from Podospora anserina and species within the Penicillium section Citrina . Its production is influenced by fungal culture conditions, such as solid vs. liquid media and epigenetic modifiers like SAHA (suberoylanilide hydroxamic acid), as detected via UPLC-based metabolomic profiling .
Properties
CAS No. |
190895-95-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H12O4/c1-6(12)4-8-7(2)9(13)5-10(15-3)11(8)14/h5H,4H2,1-3H3 |
InChI Key |
MIKCTUJVVLWHFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC(=O)C |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC(=O)C |
Other CAS No. |
190895-95-5 |
Synonyms |
anserinone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Bioactive Differences
Antifungal Activity: Anserinone B demonstrates potent antifungal activity, reducing radial growth of Sordaria fimicola by 50% and Aspergillus furfuraceus by 37% . No antifungal data are available for Anserinone A.
Cytotoxicity: Anserinone B shows moderate cytotoxicity (GI₅₀ = 4.4 µg/mL) across the NCI-60 human tumor cell line panel . Anserinone C displays selective cytotoxicity against the MKN1 gastric cancer cell line, though exact GI₅₀ values are unspecified .
Production Optimization: this compound and B are detectable under solid or liquid culture conditions in P. anserina, with epigenetic stimulation (SAHA) enhancing secondary metabolite diversity . Anserinone C is isolated from marine-derived Talaromyces sp., suggesting habitat-specific biosynthesis .
Physicochemical Properties
- Anserinone B: LogP = 0.57–0.83, water solubility = 3.25 g/L, and a polar surface area of 63.6 Ų .
- Anserinone C: Higher molecular weight (C₁₂H₁₆O₄) likely increases hydrophobicity compared to Anserinone B .
Q & A
Q. How can researchers ensure ethical compliance in this compound’s preclinical trials?
- Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies. Obtain IRB/IACUC approvals and document informed consent for human-derived samples. Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Tables for Reference
| Parameter | Recommended Method | Evidence Source |
|---|---|---|
| Structural Elucidation | NMR, HRMS, X-ray crystallography | |
| Bioactivity Validation | RNA-seq, Western blot | |
| Synergy Analysis | Chou-Talalay Combination Index |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
